molecular formula C16H14ClN3OS B2786683 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 2034298-86-5

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2786683
CAS No.: 2034298-86-5
M. Wt: 331.82
InChI Key: JKMWSMDTJWPPKG-UHFFFAOYSA-N
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Description

The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is a complex organic molecule featuring a benzimidazole moiety, a pyrrolidine ring, and a chlorinated thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives. The pyrrolidine ring is then introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative. Finally, the chlorinated thiophene group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The chlorinated thiophene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting kinases and proteases. These studies are crucial for the development of new therapeutic agents.

Medicine

Medicinally, the compound and its derivatives are investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the benzimidazole moiety is particularly significant, as it is a common pharmacophore in many bioactive molecules.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism by which (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The pathways involved often include signal transduction pathways where the compound modulates the activity of key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-bromothiophen-2-yl)methanone: Similar structure but with a bromine atom instead of chlorine.

    (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone: Features a methyl group instead of a chlorine atom on the thiophene ring.

Uniqueness

The uniqueness of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom on the thiophene ring can significantly influence its electronic properties and reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c17-15-6-5-14(22-15)16(21)19-8-7-11(9-19)20-10-18-12-3-1-2-4-13(12)20/h1-6,10-11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMWSMDTJWPPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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